

In-Depth Technical Guide: 3-Bromo-4-methoxybenzonitrile (CAS No. 117572-79-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-4-methoxybenzonitrile

Cat. No.: B046890

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-4-methoxybenzonitrile**, a key intermediate in organic synthesis with significant potential in the pharmaceutical and materials science sectors.

Core Chemical Data

3-Bromo-4-methoxybenzonitrile is a halogenated aromatic nitrile. Its structure incorporates a benzene ring substituted with a bromo, a methoxy, and a nitrile group, making it a versatile building block for more complex molecules.

Property	Value	Citation(s)
CAS Number	117572-79-9	[1]
Molecular Formula	C ₈ H ₆ BrNO	[1]
Molecular Weight	212.04 g/mol	[1]
Appearance	White to off-white or light yellow crystalline powder or solid. [2] [3]	[2] [3]
Melting Point	121-125 °C	[1]
Solubility	Soluble in organic solvents such as methanol and esters.	
Purity	Typically available with a purity of ≥98.0%. [2] [3]	[2] [3]
Synonyms	2-Bromo-4-cyanoanisole	

Spectroscopic Profile

While detailed spectral data requires experimental acquisition, the following provides an overview of expected spectroscopic characteristics.

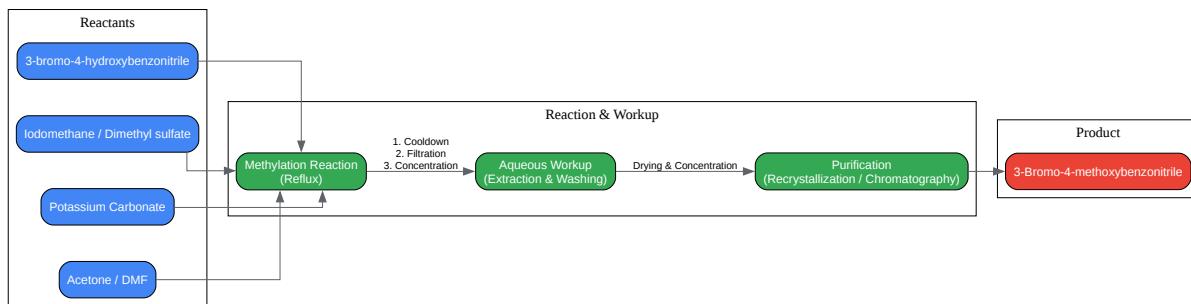
Technique	Expected Data
¹ H NMR	Signals corresponding to the aromatic protons and the methoxy group protons. The substitution pattern will influence the chemical shifts and coupling constants of the aromatic protons.
¹³ C NMR	Resonances for the carbon atoms of the benzene ring, the nitrile group, and the methoxy group.
IR Spectroscopy	Characteristic absorption bands for the nitrile (C≡N) stretching vibration, C-O stretching of the methoxy group, and C-Br stretching, as well as aromatic C-H and C=C stretching vibrations.
Mass Spectrometry	The molecular ion peak (M ⁺) and isotopic pattern characteristic of a monobrominated compound (M ⁺ and M+2 peaks in approximately a 1:1 ratio).[4]

Synthesis and Experimental Protocols

The primary synthetic route to **3-Bromo-4-methoxybenzonitrile** involves the methylation of 3-bromo-4-hydroxybenzonitrile.

Experimental Protocol: Synthesis of 3-Bromo-4-methoxybenzonitrile

This protocol is based on standard methylation procedures for phenols.


Materials:

- 3-bromo-4-hydroxybenzonitrile
- Iodomethane (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
- Potassium carbonate (K₂CO₃) or another suitable base

- Acetone or N,N-Dimethylformamide (DMF) as solvent
- Ethyl acetate
- Water
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

Procedure:

- To a stirred solution of 3-bromo-4-hydroxybenzonitrile (1.0 equivalent) in acetone or DMF, add potassium carbonate (1.5-2.0 equivalents).
- To this suspension, add iodomethane or dimethyl sulfate (1.1-1.2 equivalents) dropwise at room temperature.
- Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic base.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the residue in ethyl acetate and wash with water followed by brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain pure **3-Bromo-4-methoxybenzonitrile**.

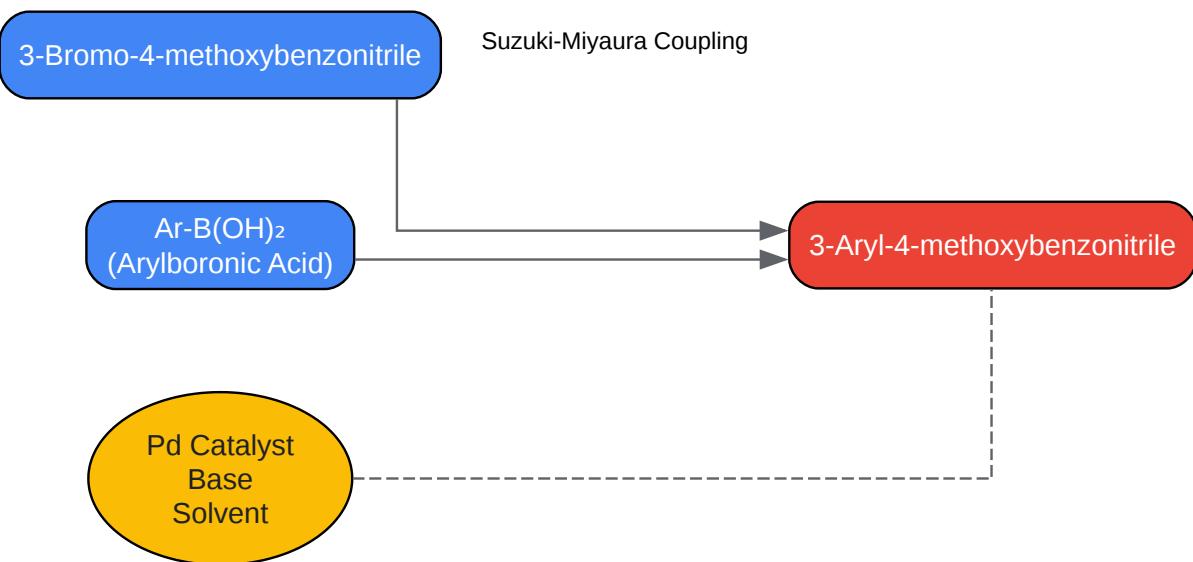
[Click to download full resolution via product page](#)*Synthetic workflow for 3-Bromo-4-methoxybenzonitrile.*

Chemical Reactivity and Applications

3-Bromo-4-methoxybenzonitrile is a valuable intermediate in organic synthesis, primarily utilized in cross-coupling reactions to introduce aryl, heteroaryl, or other functional groups.^[5] Its applications are prominent in the development of pharmaceuticals and agrochemicals.^{[2][6]}

Suzuki-Miyaura Coupling: A Representative Reaction

The bromine atom at the 3-position serves as an effective handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.^[5]


Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

- **3-Bromo-4-methoxybenzonitrile**
- Arylboronic acid or ester
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4)
- Solvent system (e.g., Toluene/Water, Dioxane/Water)

Procedure:

- In a reaction vessel, combine **3-Bromo-4-methoxybenzonitrile** (1.0 equivalent), the arylboronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
- De-gas the solvent system and add it to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
- Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and perform an aqueous workup.
- Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

[Click to download full resolution via product page](#)

Generalized scheme for Suzuki-Miyaura coupling.

Potential Biological Activity

While direct experimental data on the biological activity of **3-Bromo-4-methoxybenzonitrile** is not extensively available in the public domain, structure-activity relationship (SAR) studies of analogous compounds suggest potential for further investigation. Structurally related naphthalene derivatives have shown promise in areas such as anticancer, antimicrobial, and anti-inflammatory research.^[7] The presence of the bromo and methoxy substituents can modulate the physicochemical properties of the core structure, potentially influencing its biological profile.^[7] This makes **3-Bromo-4-methoxybenzonitrile** an interesting candidate for screening in drug discovery programs.

Safety and Handling

3-Bromo-4-methoxybenzonitrile is classified as harmful and an irritant. Appropriate safety precautions must be observed during handling and storage.

Hazard Classifications	GHS Hazard Statements	Precautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation)	H302: Harmful if swallowed. [1] H312: Harmful in contact with skin. [1] H332: Harmful if inhaled. [1]	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [1] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Skin Corrosion/Irritation	H315: Causes skin irritation.	P302 + P352: IF ON SKIN: Wash with plenty of water. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P362 + P364: Take off contaminated clothing and wash it before reuse.
Serious Eye Damage/Irritation	H319: Causes serious eye irritation. [2]	P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention.
Specific Target Organ Toxicity (Single Exposure)	H335: May cause respiratory irritation. [1]	P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A dust mask (type N95 or equivalent) is recommended.[1]

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

This technical guide is intended for informational purposes only and should not be used as a substitute for professional scientific judgment and experimental validation. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-4-methoxybenzonitrile 99 117572-79-9 [sigmaaldrich.com]
- 2. 3-Bromo-4-Methoxybenzonitrile Supplier in China [nj-finechem.com]
- 3. strem.com [strem.com]
- 4. PubChemLite - 3-bromo-4-methoxybenzonitrile (C8H6BrNO) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. nbino.com [nbino.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Bromo-4-methoxybenzonitrile (CAS No. 117572-79-9)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046890#3-bromo-4-methoxybenzonitrile-cas-number-117572-79-9-details>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com